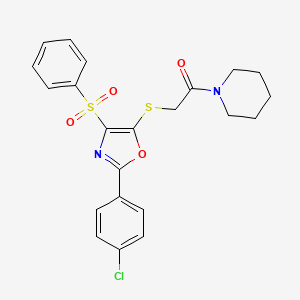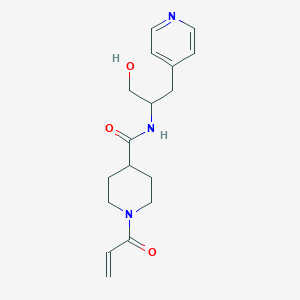
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as HPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of piperidine carboxamide compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes, including histone deacetylases, p38 mitogen-activated protein kinase, and nuclear factor kappa B. These interactions can lead to the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its synthetic nature, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
For N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide research include further understanding of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity can lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction between 1-(3-pyridyl)propan-2-amine and 1-acetyl-4-piperidone, followed by the addition of hydroxylamine hydrochloride and propenoic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-16(22)20-9-5-14(6-10-20)17(23)19-15(12-21)11-13-3-7-18-8-4-13/h2-4,7-8,14-15,21H,1,5-6,9-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSHLAIUXUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


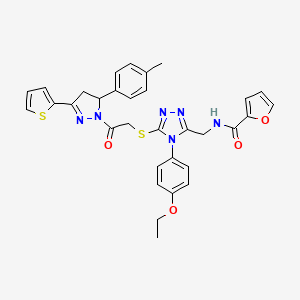
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
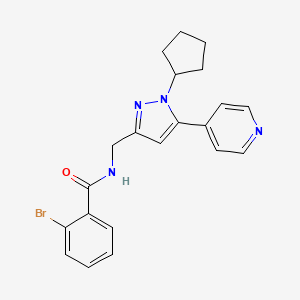
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)

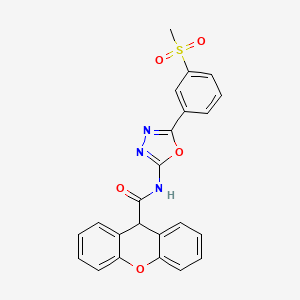
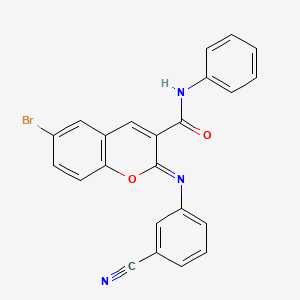

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)
